4-(Iodoethynyl)benzonitrile
Description
4-(Iodoethynyl)benzonitrile is a para-substituted benzonitrile derivative characterized by an iodoethynyl (-C≡C-I) functional group attached to the aromatic ring. This compound combines the electron-withdrawing cyano group with the iodine atom, which introduces significant steric bulk and polarizability. While direct references to this compound are absent in the provided evidence, structurally analogous benzonitriles (e.g., ethynyl- or iodine-containing derivatives) suggest its synthesis likely involves Sonogashira coupling or halogenation strategies . Applications may span pharmaceuticals, agrochemicals, and optoelectronic materials, leveraging its unique electronic and reactive properties.
Properties
Molecular Formula |
C9H4IN |
|---|---|
Molecular Weight |
253.04 g/mol |
IUPAC Name |
4-(2-iodoethynyl)benzonitrile |
InChI |
InChI=1S/C9H4IN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H |
InChI Key |
KNQRZBKHDZOMMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CI)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodoethynyl)benzonitrile typically involves the iodination of ethynylbenzonitrile. One common method includes the reaction of ethynylbenzonitrile with iodine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: While specific industrial production methods for 4-(Iodoethynyl)benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Chemical Reactions Analysis
Types of Reactions: 4-(Iodoethynyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Sonogashira coupling, where the iodoethynyl group reacts with terminal alkynes to form conjugated systems.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Catalysts such as palladium complexes are used along with bases like triethylamine.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
Chemistry: 4-(Iodoethynyl)benzonitrile is used as a building block in organic synthesis. Its ability to undergo coupling reactions makes it valuable for constructing complex organic molecules and materials.
Biology and Medicine:
Industry: In the industrial sector, 4-(Iodoethynyl)benzonitrile can be used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form conjugated systems.
Mechanism of Action
The mechanism of action of 4-(Iodoethynyl)benzonitrile depends on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Ethynyl Substituents
Compounds like 4-[2-[4-[2-(4-methylphenyl)ethynyl]phenyl]ethynyl]benzonitrile () share the benzonitrile core with extended ethynyl-linked aromatic systems. Key differences include:
- Substituent Reactivity : The iodoethynyl group in the target compound enables iodine-specific reactivity (e.g., nucleophilic substitution or Suzuki-Miyaura coupling), whereas methylphenyl-ethynyl groups favor π-conjugation for materials applications .
- Synthesis: Both compounds likely employ Sonogashira coupling, but the target requires iodination steps to introduce the -C≡C-I moiety.
- Applications : Ethynyl-linked benzonitriles are used in fluorescent materials and metal-organic frameworks (MOFs), whereas iodoethynyl derivatives may prioritize pharmaceutical intermediates due to iodine’s bioactivity .
Halogenated Benzonitrile Derivatives
4-(Iodoacetyl)benzonitrile () and 4-(2-bromoacetyl)benzonitrile () highlight halogenated benzonitriles with distinct substituents:
- Electronic Effects : The iodoethynyl group’s linear geometry minimizes steric hindrance compared to the bulkier iodoacetyl group, enhancing suitability for catalysis or imaging probes .
- Reactivity : Iodoacetyl derivatives undergo nucleophilic acyl substitution, while iodoethynyl groups participate in cross-coupling (e.g., with palladium catalysts) .
- Stability : Iodoethynyl’s triple bond offers greater thermal stability than iodoacetyl’s labile carbonyl group.
Benzonitriles with Heterocyclic Substituents
4-(2-phenylthiazol-4-yl)benzonitrile () and Letrozole intermediates () feature nitrogen-containing heterocycles:
- Biological Activity : Thiazole and triazole substituents enhance antimicrobial or enzyme inhibitory properties, whereas iodoethynyl groups may improve pharmacokinetics via halogen bonding .
- Synthetic Complexity : Heterocyclic incorporation often requires multi-step protocols (e.g., Hantzsch condensation), whereas iodoethynyl derivatives prioritize modular coupling reactions .
Data Tables
*Calculated based on molecular formulas.
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